2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
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Overview
Description
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Ethylsulfonylation: The ethylsulfonyl group can be added using ethylsulfonyl chloride in the presence of a base.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethyl isothiocyanate: This compound shares the methoxyphenyl group and has been studied for its antifungal activity.
4-Methoxyphenol: This compound is structurally similar and is used in various chemical synthesis applications.
Uniqueness
2-(4-(Ethylsulfonyl)-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N2O6S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-ethylsulfonyl-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-3-24(21,22)12-8-13(18)17(9-14(19)20)16-15(12)10-4-6-11(23-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
WIJFKKTVJOJOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1C2=CC=C(C=C2)OC)CC(=O)O |
Origin of Product |
United States |
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